molecular formula C5H13NO B14666692 Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt CAS No. 44519-34-8

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt

Cat. No.: B14666692
CAS No.: 44519-34-8
M. Wt: 103.16 g/mol
InChI Key: CRBHXDCYXIISFC-UHFFFAOYSA-N
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Description

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt (IUPAC name), also known as 2-hydroxytrimethylammonium ethoxide, is a quaternary ammonium compound with a hydroxyl group at the β-position. Its molecular formula is C₅H₁₃NO₂, and it exists as a zwitterion due to the presence of a positively charged trimethylammonium group and a deprotonated hydroxyl group.

Key properties include:

  • Molecular weight: ~119 g/mol
  • Charge: Zwitterionic (balanced positive and negative charges)
  • Solubility: High in polar solvents due to ionic nature.

Properties

CAS No.

44519-34-8

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

2-(trimethylazaniumyl)ethanolate

InChI

InChI=1S/C5H13NO/c1-6(2,3)4-5-7/h4-5H2,1-3H3

InChI Key

CRBHXDCYXIISFC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC[O-]

Origin of Product

United States

Preparation Methods

Synthetic Approaches

Quaternization of Trimethylamine

The primary route for synthesizing Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt typically begins with the quaternization of trimethylamine (TMA) with 2-chloroethanol to form choline chloride, followed by conversion to the inner salt form.

Step One: Formation of Choline Chloride Intermediate

The initial reaction involves trimethylamine and 2-chloroethanol:

(CH3)3N + ClCH2CH2OH → (CH3)3N+CH2CH2OH Cl-

This reaction represents a typical quaternization process where the nitrogen atom of trimethylamine performs a nucleophilic attack on the carbon adjacent to the chlorine in 2-chloroethanol. The reaction parameters that have been experimentally optimized include:

  • Molar ratio of trimethylamine to chloroethanol: 1.0:0.9-1.1, with 1.0:0.97-1.03 showing optimal results
  • Temperature range: 20-150°C, with 50°C being commonly employed
  • Pressure conditions: 1-5 atmospheres
  • Reaction duration: 2-8 hours under constant stirring
  • Catalyst: Choline chloride itself (0.1-10.0% of total reactants, preferably 2-4%)
Step Two: Conversion to Inner Salt

The conversion of choline chloride to the inner salt form involves removing the chloride ion and forming the intramolecular zwitterion:

(CH3)3N+CH2CH2OH Cl- → (CH3)3N+CH2CH2O- + HCl

This transformation can be achieved through:

  • Treatment with an appropriate base to remove the proton from the hydroxyl group
  • Ion exchange methods to remove the chloride counter-ion
  • Direct deprotonation under specific conditions that favor zwitterion formation

Catalyst Efficiency Comparison

Extensive research has compared different catalysts for the quaternization reaction. Table 1 presents experimental data showing the superior performance of choline chloride as an autocatalyst compared to other catalytic systems:

Table 1: Catalyst Performance Comparison for Choline Synthesis

Catalyst Temperature (°C) Reactant Ratio (TMA:CE:Cat) Transformation Efficiency (%) Yield (%) Product Quality (Impurities %)
Choline Chloride 50 1.03:1:0.03 100 99 Ammonium Salt: 0.20, Ethylene Glycol: 0.07, Ignition Residue: 0.01
None 50 1.03:1:0 90.8 88 Ammonium Salt: 0.40, Ethylene Glycol: 0.08, Ignition Residue: 0.02
Sodium Hydroxide 50 1.03:1:0.03 94.2 95 Ammonium Salt: 0.29, Ethylene Glycol: 0.10, Ignition Residue: 0.06
Tetramethylammonium Hydroxide 50 1.03:1:0.03 91.9 92 Ammonium Salt: 0.30, Ethylene Glycol: 0.16, Ignition Residue: 0.02

Note: TMA = Trimethylamine, CE = Chloroethanol, Cat = Catalyst

The data clearly demonstrates that using choline chloride as an autocatalyst provides superior results in terms of transformation efficiency, yield, and final product purity.

Alternative Synthetic Routes

Several alternative methods for synthesizing this compound have been investigated:

Direct Methylation of Ethanolamine

This approach involves treating ethanolamine with methylating agents to produce the quaternary ammonium compound followed by intramolecular salt formation:

HOCH2CH2NH2 + 3CH3X → HOCH2CH2N+(CH3)3 X- → -OCH2CH2N+(CH3)3

Where X represents leaving groups from methylating agents such as methyl iodide, dimethyl sulfate, or trimethyloxonium tetrafluoroborate.

Conversion from Alternative Choline Salts

Starting materials such as choline tosylate or choline iodide can be converted to the inner salt through appropriate base treatment. For example, converting from choline iodide:

(CH3)3N+CH2CH2OH I- + Base → (CH3)3N+CH2CH2O- + Base·HI

The selection of an appropriate base is critical, as it must be strong enough to deprotonate the hydroxyl group without interfering with the quaternary ammonium center.

Process Optimization Parameters

Reaction Environment Optimization

Critical parameters for optimizing the preparation of this compound include:

Solvent Selection

The choice of solvent significantly affects reaction kinetics and product purity. Suitable solvents include:

  • Organic solvents: Benzene, toluene, xylene, petroleum ether, dioxane, acetone
  • Alcohols: Methanol, ethanol, butanol
  • Water or aqueous mixtures for specific reaction phases

Research indicates that mixed solvent systems can provide optimal conditions for both reaction efficiency and product isolation.

Temperature Control

Temperature management is critical throughout the synthesis process:

  • Initial quaternization: Optimal at 50°C based on experimental data
  • Conversion to inner salt: May require controlled cooling during base addition
  • Crystallization/isolation: Temperature gradients often employed (ambient to 0-5°C)
Reaction Time Optimization

The total preparation time consists of several phases:

  • Quaternization reaction: 2-8 hours depending on scale and conditions
  • Post-reaction equilibration: 12-15 hours at ambient temperature
  • Cooling crystallization: 2 hours at 0-5°C
  • Drying: Variable depending on selected conditions (typically 50-60°C)

Purification Methodology

A systematic purification protocol has been developed based on experimental results:

  • Initial clarification: Stirring the reaction mixture for 10-15 minutes to obtain a clear solution
  • Catalyst addition: Introduction of the catalyst (typically choline chloride at 2-4%)
  • Thermal treatment: Heating to reflux temperature for solution clarity
  • Filtration: Passage through hyflo bed with ethanol washing (10 mL absolute ethanol)
  • Ambient equilibration: Stirring for 12-15 hours at room temperature
  • Cold crystallization: Cooling to 0-5°C with continued agitation (2 hours)
  • Initial filtration and drying: Collection and preliminary drying of product
  • Recrystallization: Using appropriate solvent (50 mL absolute ethanol per batch)
  • Final drying: Heating at 50-60°C to constant weight

This protocol has demonstrated yields of approximately 75% with high purity product.

Scale-up Considerations

Transitioning from laboratory to industrial scale production requires addressing several factors:

Reactor Design

Industrial production employs specialized equipment:

  • 200L reactor systems with controlled mixing capacity
  • Internal volume occupation rate of approximately 61% for optimal mixing
  • Materials compatible with both organic solvents and chlorinated compounds

Analytical Characterization Methods

Structural Confirmation Techniques

Multiple analytical approaches are employed to verify the identity and purity of this compound:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and potentially 15N NMR for structure confirmation
  • Infrared (IR) spectroscopy: Identification of characteristic functional groups associated with quaternary ammonium and alkoxide moieties
  • Mass spectrometry: Molecular weight confirmation and fragmentation pattern analysis
Crystallographic Studies

X-ray crystallography provides definitive structural information:

  • Bond lengths and angles
  • Confirmation of zwitterionic character
  • Crystal packing arrangement and intermolecular interactions
Elemental Analysis

Quantitative determination of carbon, hydrogen, nitrogen, and oxygen content validates the molecular formula C5H13NO.

Purity Assessment Protocols

Quality control measures include:

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Quantification of the product and potential impurities
  • Gas Chromatography (GC): Analysis of volatile components and precursors
  • Thin-Layer Chromatography (TLC): Rapid screening for reaction completion and impurity profiles
Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determination of melting point and thermal stability
  • Thermogravimetric Analysis (TGA): Assessment of water content and decomposition pathways
Impurity Profiling

Based on experimental data, typical impurities that require monitoring include:

  • Ammonium salts: Target < 0.20%
  • Ethylene glycol: Target < 0.07%
  • Ignition residue: Target < 0.01%

Comparative Synthesis Methods

Autocatalytic Method

The autocatalytic approach utilizing choline chloride represents the most efficient synthetic route with:

  • Transformation efficiency: 99-100%
  • Yield: 98-99%
  • Superior product quality with minimal impurities

Key reaction parameters include:

  • Temperature: 50°C
  • Catalyst loading: 2-4% (choline chloride)
  • Reactant ratio: 1.03:1:0.03 (TMA:chloroethanol:catalyst)

Base-Catalyzed Method

Alternative base catalysts have been investigated with slightly reduced efficiency:

  • Sodium hydroxide catalysis:
    • Transformation efficiency: 94.2%
    • Yield: 95%
    • Elevated impurity levels, particularly ignition residue (0.06%)
  • Tetramethylammonium hydroxide catalysis:
    • Transformation efficiency: 91.9%
    • Yield: 92%
    • Increased ethylene glycol impurity (0.16%)

Uncatalyzed Method

Synthesis without catalysts demonstrates significantly reduced performance:

  • Transformation efficiency: 90.8%
  • Yield: 88%
  • Higher levels of ammonium salt impurities (0.40%)

This comparative analysis clearly establishes the autocatalytic method utilizing choline chloride as the superior approach for industrial and laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Choline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Choline has a wide range of applications in scientific research:

    Chemistry: Choline is used as a precursor in the synthesis of various chemicals and as a reagent in organic reactions.

    Biology: Choline is essential for cell membrane structure and function. It is also involved in methyl group metabolism.

    Medicine: Choline is used in the treatment of liver diseases and neurological disorders. It is also a component of prenatal vitamins to support fetal brain development.

    Industry: Choline is used as an additive in animal feed to promote growth and improve feed efficiency

Mechanism of Action

Choline exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Counterion Molecular Formula Molecular Weight (g/mol) Key Applications
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-* -OH C₅H₁₃NO₂ 119 Surfactants, drug delivery
N,N,N-Trimethyl-2-(sulfinooxy)ethanaminium* -OSO₂⁻ C₅H₁₃NO₃S 167.23 Detergents, intermediates
(2-Aminoethyl)trimethylammonium chloride -NH₂ C₅H₁₄N₂Cl 137.5 Biochemical buffers
4-Hydroxybenzoylcholine -OCOC₆H₄OH C₁₂H₁₈NO₄⁺ ~240 Dermatological agents
Sphingosylphosphorylcholine Sphingosine-PO₄⁻ C₂₃H₄₉N₂O₅P 464.62 Cell signaling research
Alpha-GPC Glycerophosphate C₈H₂₀NO₆P 257.22 Nootropics, dietary supplements

*Inner salt form.

Biological Activity

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt is a quaternary ammonium compound with significant biological activity. This compound is characterized by its cationic nature, which allows it to interact with various biological membranes and cellular components. Its unique structure, which includes a hydroxy group and a long hydrophobic octadecyl chain, contributes to its surfactant properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H46I1N1O5PC_{27}H_{46}I_{1}N_{1}O_{5}P, indicating the presence of carbon, hydrogen, iodine, nitrogen, oxygen, and phosphorus. The compound's structural features are as follows:

  • Quaternary Ammonium Structure : The presence of three methyl groups attached to the nitrogen atom contributes to its positive charge.
  • Hydroxy Group : This functional group enhances the compound's solubility in biological systems.
  • Iodine Isotope (I-131) : This isotope is significant for medical imaging and therapeutic applications.

Mechanism of Biological Activity

Research indicates that the biological activity of this compound can vary based on structural modifications. The cationic nature allows for interactions with negatively charged cellular membranes, leading to various effects such as:

  • Cell Membrane Disruption : The compound can disrupt lipid bilayers, which may lead to cell lysis in certain contexts.
  • Antimicrobial Activity : Ethanaminium compounds have shown potential as antimicrobial agents due to their ability to penetrate bacterial membranes.
  • Therapeutic Applications : The iodine isotope integrated into its structure allows for applications in medical imaging and targeted therapies.

Comparative Analysis

The following table summarizes the structural similarities and unique features of related compounds:

Compound NameStructure SimilaritiesUnique Features
Ethanaminium, N,N,N-trimethyl-, hydroxideQuaternary ammonium structureLacks phosphonyl group
Ethanaminium, 2-hydroxy-N,N-dimethyl-, iodideSimilar cationic natureDifferent iodine isotope
Phosphonium saltsContains phosphorusVaries in hydrophobic chain length

This comparison highlights the unique combination of properties offered by Ethanaminium, particularly its potential for medical applications due to the iodine isotope.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that Ethanaminium derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell death.
  • Medical Imaging :
    The incorporation of iodine-131 in the structure makes it a candidate for radiopharmaceuticals used in diagnostic imaging. Research has shown that this compound can effectively target specific tissues, enhancing imaging clarity.
  • Cytotoxic Effects :
    Investigations into the cytotoxicity of this compound revealed that it can induce apoptosis in cancer cells. The hydroxy group plays a critical role in modulating signaling pathways involved in cell death.

Q & A

(Basic) What synthetic methodologies are most effective for producing high-purity Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt, and how do steric factors influence reaction pathways?

Two primary approaches are documented:

  • Direct alkylation of 2-chloro-N,N-dialkylethanamines is effective for small alkyl groups but limited by steric hindrance with bulky substituents .
  • Three-step methodology starting from 2-(dialkylamino)ethanols, involving alkylation, quaternization, and salt formation, circumvents steric challenges for bulkier derivatives .
    Steric effects dictate the choice of method, with bulky groups requiring the multi-step approach to avoid low yields or side reactions.

(Basic) Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?

  • 1H/13C NMR in deuterated DMSO confirms structural integrity via hydroxyethyl (-CH2OH) and trimethylammonium (-N(CH3)3+) group signals .
  • HPLC-MS with electrospray ionization (ESI) detects trace impurities (e.g., unreacted precursors) and quantifies purity, particularly when used as an analytical standard .

(Advanced) How can HPLC-MS parameters be optimized to distinguish this compound from related chemical warfare agent precursors?

  • Use acetonitrile/ammonium formate gradients to improve retention time separation.
  • Employ tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode, adjusting collision energy to isolate unique fragment ions (e.g., m/z 104 for the trimethylammonium group) .

(Advanced) What experimental strategies resolve discrepancies in solubility data across ionic environments?

  • Conduct conductivity titrations to study ion-pairing effects with counterions (e.g., acetate vs. chloride).
  • Perform solubility studies in mixed solvents (water/DMSO) to assess microenvironment interactions. Polar protic solvents enhance solubility due to hydrogen bonding with the hydroxy group .

(Basic) What quality control measures prevent N-oxide byproduct formation during synthesis?

  • Maintain temperatures <40°C during quaternization to suppress oxidation.
  • Implement in-situ FTIR monitoring to detect N-oxide intermediates.
  • Purify via recrystallization from ethanol/water mixtures to remove oxidative byproducts .

(Advanced) How does the zwitterionic structure affect stability under thermal or UV stress?

  • Thermal gravimetric analysis (TGA) reveals decomposition pathways, with the hydroxyethyl group degrading first (activation energy ~120 kJ/mol).
  • UV irradiation studies show photooxidation of the hydroxy group, forming aldehydes detectable by UPLC-MS. Antioxidants (e.g., BHT) mitigate degradation .

(Advanced) What computational methods predict crystalline packing differences between this inner salt and halogenated analogs?

  • Density functional theory (DFT) calculates lattice energies, validated against X-ray powder diffraction (XRPD) data.
  • Simulations highlight stronger hydrogen bonding in the hydroxy-containing compound versus halogenated analogs, affecting crystal density and melting points .

(Basic) What analytical standards are essential for quantifying this compound in biological matrices?

  • Synthesize deuterated analogs (e.g., CD3-substituted trimethylammonium groups) as internal standards for LC-MS to correct for matrix effects .

(Advanced) Why do conflicting reports exist on the compound’s hygroscopicity, and how can this be standardized?

  • Discrepancies arise from ambient humidity variability during testing. Use dynamic vapor sorption (DVS) under controlled RH (0–90%) to generate reproducible adsorption isotherms .

(Advanced) How can isotopic labeling aid in mechanistic studies of its metabolic pathways?

  • 13C/15N-labeled derivatives track metabolic fate via isotope-ratio MS. For example, 13C-labeled hydroxyethyl groups reveal hepatic conversion to betaine in rodent models .

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